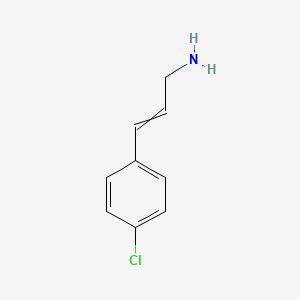

3-(4-Chlorophenyl)allylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10ClN |

|---|---|

Molecular Weight |

167.63 g/mol |

IUPAC Name |

3-(4-chlorophenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H10ClN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H,7,11H2 |

InChI Key |

REOOOVCJKPGNHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=CCN)Cl |

Origin of Product |

United States |

Reaction Pathways and Mechanistic Investigations of 3 4 Chlorophenyl Allylamine

Nucleophilic and Electrophilic Reactivity of the Allylamine (B125299) System

The allylamine motif in 3-(4-chlorophenyl)allylamine possesses both nucleophilic and electrophilic character. The nitrogen atom of the primary amine contains a lone pair of electrons, rendering it a nucleophilic center. This nucleophilicity allows the molecule to react with various electrophiles. For instance, in the presence of a suitable acid catalyst, the amine can undergo addition to carbonyl compounds or participate in substitution reactions with alkyl halides.

Conversely, the allylic system can exhibit electrophilic properties. The carbon-carbon double bond is an electron-rich region and is susceptible to attack by electrophiles. In electrophilic addition reactions, an electrophile adds to the double bond, leading to the formation of a carbocation intermediate. The stability of this carbocation is influenced by the adjacent chlorophenyl group. The subsequent attack by a nucleophile completes the addition process. The regioselectivity of such additions is governed by the relative stability of the possible carbocation intermediates.

Furthermore, the allylic C-H bonds can be activated under certain conditions, allowing for functionalization at the allylic position. This reactivity is particularly relevant in the context of transition metal-catalyzed reactions.

Radical Reaction Mechanisms Involving Allylamine Substrates

The allylic C-H bonds in this compound are susceptible to homolytic cleavage, making the compound a substrate for radical reactions. The initiation of such reactions typically involves the use of a radical initiator, which abstracts a hydrogen atom from the allylic position to generate a resonance-stabilized allylic radical. This radical intermediate can then participate in a variety of transformations.

One common radical reaction involving allylic systems is radical cyclization. For instance, N-allyl-haloamines can undergo atom transfer radical cyclization (ATRC) to form nitrogen-containing heterocyclic compounds. In the case of a suitably functionalized derivative of this compound, a 5-exo radical cyclization would be a favored pathway, leading to the formation of substituted pyrrolidines. The diastereoselectivity of such cyclizations is often influenced by the stereochemistry of the starting material and the reaction conditions.

The presence of the 4-chlorophenyl group can influence the stability and reactivity of the radical intermediates. The electron-withdrawing nature of the chlorine atom can affect the electron density of the aromatic ring and, consequently, the stability of adjacent radical centers.

Transition Metal-Catalyzed Transformations and Associated Mechanisms

Transition metal catalysis offers a powerful toolkit for the selective functionalization of allylamines like this compound. Palladium-catalyzed reactions are particularly prevalent in this area. For example, the intermolecular carboamination of allylamines allows for the simultaneous formation of new carbon-nitrogen and carbon-carbon bonds across the double bond. rsc.orgnih.gov

The mechanism of such reactions often involves the initial coordination of the palladium catalyst to the double bond of the allylamine. Subsequent regioselective aminopalladation or carbopalladation can occur, leading to the formation of a palladium-containing intermediate. nih.gov The regiochemical outcome is often dictated by the nature of the directing group on the amine and the electronic and steric properties of the substituents on the allylic system. Reductive elimination from the palladium intermediate then furnishes the final product and regenerates the active catalyst.

Other transition metals, such as rhodium and iridium, can also catalyze transformations of allylic amines. These reactions can include stereospecific isomerizations and allylic substitutions, providing access to a wide range of chiral amine derivatives. nih.govacs.org

Computational Analysis of Reaction Intermediates and Transition States

Computational methods, particularly Density Functional Theory (DFT), provide valuable insights into the reaction mechanisms of allylamine systems. DFT calculations can be employed to model the geometries and energies of reactants, intermediates, transition states, and products involved in a particular transformation. nih.govsemanticscholar.orgnih.gov

For reactions involving this compound, computational studies can elucidate the factors governing regioselectivity and stereospecificity. For example, the relative energies of different carbocation or radical intermediates can be calculated to predict the major product in electrophilic addition or radical reactions. Similarly, the energy barriers associated with different transition states in a transition metal-catalyzed cycle can be determined to understand the kinetic preferences of the reaction.

Furthermore, Natural Bond Orbital (NBO) analysis can provide information about the electronic structure of the molecule and the nature of bonding in intermediates and transition states. This can help in understanding the role of the 4-chlorophenyl group in stabilizing or destabilizing key species in the reaction pathway.

Regioselectivity and Stereospecificity in Chemical Transformations

The regioselectivity and stereospecificity of reactions involving this compound are critical aspects of its chemical behavior. In electrophilic additions to the double bond, Markovnikov or anti-Markovnikov products can be formed depending on the reaction conditions and the nature of the electrophile. The directing effect of the 4-chlorophenyl group and the amine functionality plays a crucial role in determining the regiochemical outcome.

In transition metal-catalyzed reactions, the choice of ligand on the metal center can often control the regioselectivity. rsc.org For instance, in palladium-catalyzed carboamination, different phosphine (B1218219) ligands can favor the formation of either the linear or branched product.

Derivatization and Complex Chemical Transformations of 3 4 Chlorophenyl Allylamine

Functional Group Interconversions of the Amine Moiety

The primary amine group in 3-(4-Chlorophenyl)allylamine is a key site for functionalization, enabling its conversion into a wide array of other functional groups. These interconversions are fundamental for modifying the compound's properties and for preparing it for subsequent complex transformations. Standard synthetic protocols can be employed to derivatize the amine moiety.

Key interconversions include the formation of amides and sulfonamides. Amides are typically synthesized through acylation reactions with acid chlorides or anhydrides. Similarly, sulfonamides, which are important bioisosteres of amides, can be prepared by reacting the amine with sulfonyl chlorides. nih.govprinceton.edu These transformations are generally robust and high-yielding. ub.edu The resulting N-acylated and N-sulfonylated derivatives exhibit altered chemical properties and can serve as intermediates for further synthesis.

Beyond acylation, the allyl group itself, in conjunction with the amine, can be modified. While not a direct interconversion of the amine group, reactions of the alkene, such as epoxidation or dihydroxylation, can be influenced by the neighboring nitrogen atom and can lead to valuable amino alcohol derivatives after subsequent steps. researchgate.net

| Reactant/Reagent Class | Resulting Functional Group | Reaction Type |

|---|---|---|

| Acid Chloride (R-COCl) / Anhydride ((RCO)₂O) | Amide | Acylation |

| Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Sulfonylation |

| Isothiocyanate (R-NCS) | Thiourea | Addition |

| Isocyanate (R-NCO) | Urea | Addition |

Modifications and Functionalization of the Chlorophenyl Ring

The 4-chlorophenyl group is a prevalent feature in many pharmaceutical compounds. nih.govnih.gov While often incorporated from pre-halogenated starting materials, the chlorine atom on the aromatic ring of this compound serves as a versatile handle for further synthetic modifications, primarily through cross-coupling reactions. researchgate.net

Palladium-catalyzed cross-coupling reactions are particularly powerful for this purpose. The Suzuki coupling, for instance, allows for the replacement of the chlorine atom with a variety of alkyl, alkenyl, or aryl groups by reacting it with an appropriate boronic acid. nih.gov This method is highly effective for creating carbon-carbon bonds. Other important transformations include the Buchwald-Hartwig amination for forming carbon-nitrogen bonds and the Sonogashira coupling for introducing alkyne functionalities.

While the chlorophenyl ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of chlorine, reactions such as nitration or further halogenation can occur under specific conditions, typically directed to the positions ortho to the chlorine atom.

| Reaction Name | Reagents | Modification |

|---|---|---|

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Replacement of Cl with an alkyl/aryl group (R) |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Replacement of Cl with an amino group (NR₂) |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, Base | Replacement of Cl with an alkynyl group |

| Heck Coupling | Alkene, Pd catalyst, Base | Formation of a new C-C bond with an alkene |

Cyclization Reactions Leading to Heterocyclic Systems

The bifunctional nature of this compound, containing both an amine and an alkene, makes it an excellent precursor for the synthesis of various heterocyclic systems through cyclization reactions.

Synthesis of Thiadiazole Derivatives

The 1,3,4-thiadiazole ring is a common scaffold in medicinal chemistry. isres.orgnih.govmdpi.com While direct cyclization of this compound to a thiadiazole is not straightforward, it can be converted into a suitable precursor. A common synthetic route to 2-amino-1,3,4-thiadiazoles involves the cyclodehydration of an N-acylthiosemicarbazide intermediate. mdpi.comencyclopedia.pub

A plausible synthetic pathway would involve:

Formation of a Thiosemicarbazide: The primary amine of this compound can be converted into a thiosemicarbazide. This can be achieved by first reacting the amine with carbon disulfide to form a dithiocarbamate, which is then treated with hydrazine.

Acylation: The resulting thiosemicarbazide is acylated with a carboxylic acid.

Cyclodehydration: The N-acylthiosemicarbazide intermediate is then cyclized, often using a strong acid or a dehydrating agent like phosphorus oxychloride, to yield the final 1,3,4-thiadiazole derivative.

This multi-step approach allows the incorporation of the (4-chlorophenyl)allyl moiety into the thiadiazole scaffold.

Formation of Thiazinane Structures

The synthesis of 1,3-thiazinane structures can be achieved directly from allylamine (B125299) precursors. Research has shown that allylamines can be effectively transformed into cis-5,6-disubstituted-1,3-thiazinane-2-thione derivatives. nih.govsemanticscholar.org This transformation is accomplished through a reaction with carbon disulfide, often in the presence of a catalyst such as dimethylaminopyridine (DMAP). mdpi.com

For this compound, this reaction would proceed via the formation of a dithiocarbamic acid intermediate from the amine and CS₂. Subsequent intramolecular cyclization, where the sulfur atom attacks the double bond of the allyl group, leads to the formation of the six-membered thiazinane ring. This method provides a direct and efficient route to thiazinane heterocycles from the parent allylamine. dntb.gov.ua

Incorporation into Pyrazolo[3,4-d]pyrimidine Scaffolds

The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in drug discovery, known for its activity as a kinase inhibitor. nih.govrsc.org The 4-chlorophenyl substituent is a known feature in potent inhibitors of this class, such as 4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (PP2). nih.gov

A common and effective strategy for synthesizing derivatives of this scaffold involves the nucleophilic aromatic substitution of a halogen at the 4-position of the pyrazolo[3,4-d]pyrimidine ring system. nih.gov In this context, this compound can act as the amine nucleophile. The reaction of this compound with a precursor such as 4-chloro-1H-pyrazolo[3,4-d]pyrimidine would lead to the displacement of the chlorine atom and the direct incorporation of the (4-chlorophenyl)allyl-amino side chain onto the heterocyclic core. This represents a key step in creating novel and potentially bioactive molecules based on this important scaffold.

Other Cyclic Systems and Ring Transformations

The reactivity of the allylamine moiety can be harnessed to create other heterocyclic systems, particularly five-membered rings. This is typically achieved by first converting the primary amine into a urea or thiourea derivative.

N-allyl thioureas, which can be readily synthesized from this compound and an appropriate isothiocyanate, are versatile intermediates for cyclization. researchgate.net These intermediates can undergo intramolecular heterocyclization to yield 1,3-thiazoline derivatives. nu.edu.kzosi.lv This cyclization can be promoted by acid catalysis or through electrophile-induced processes, such as halocyclization, where reaction with an electrophilic halogen source (e.g., iodine) triggers the ring-closing reaction. researchgate.netacs.org This provides a reliable method for constructing thiazoline rings, which are valuable structures in various chemical contexts.

Carbon-Carbon Bond Formation with this compound Derivatives

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. For derivatives of this compound, palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for C-C bond formation, allowing for the introduction of new aryl or vinyl substituents. The Mizoroki-Heck reaction, in particular, is a key method for the arylation of the allylic double bond present in these derivatives. organic-chemistry.orgrsc.org

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgchemistry.coach When applied to allylamine derivatives, this reaction typically targets the terminal carbon of the double bond, leading to the formation of a new C-C bond and yielding a substituted cinnamylamine structure. However, the presence of the free amine in allylamine substrates can complicate these transformations. Palladium-catalyzed reactions involving free amines can be unsuccessful due to side reactions or catalyst inhibition. nih.govnih.gov Consequently, the amine functionality is often protected with a group such as a tert-butoxycarbonyl (Boc) group. This protecting group strategy prevents unwanted side reactions and allows for efficient and selective coupling. nih.govresearchgate.net

Research into the Heck reaction of N-Boc-allylamine with various aryl bromides provides a direct analogue for the expected reactivity of N-protected this compound derivatives. Studies have focused on optimizing reaction parameters—including the palladium source, ligands, base, and solvent—to achieve high yields of the desired trans-cinnamylamines. researchgate.net In such a reaction involving an N-Boc protected this compound, the palladium catalyst would facilitate the coupling of an aryl or vinyl halide at the terminal position of the allylic system.

The general catalytic cycle for a Heck reaction begins with the oxidative addition of the aryl halide to a Pd(0) complex. libretexts.org This is followed by coordination of the alkene (the allylamine derivative) and subsequent migratory insertion of the alkene into the palladium-aryl bond. A final β-hydride elimination step releases the arylated alkene product and regenerates the palladium catalyst, allowing the cycle to continue. libretexts.org The reaction typically exhibits high stereoselectivity, favoring the formation of the trans-isomer. organic-chemistry.orgchemistry.coach

Detailed findings from studies on analogous N-Boc-allylamine systems demonstrate the reaction's applicability. A range of aryl bromides can be successfully coupled, showcasing the tolerance of the reaction to various functional groups.

Interactive Data Table: Heck Reaction Parameters for N-Boc-Allylamine with Aryl Bromides

The following table summarizes typical conditions and outcomes for the Mizoroki-Heck reaction, based on research with N-Boc-allylamine, which serves as a model for derivatives of this compound.

| Entry | Aryl Bromide | Pd Pre-catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Bromobenzene | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | High |

| 2 | 4-Bromotoluene | Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | 110 | Good |

| 3 | 4-Bromoanisole | Pd(OAc)₂ | XPhos | K₃PO₄ | DMF | 120 | High |

| 4 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | - | Et₃N | Acetonitrile | 80 | Moderate |

Note: This data is representative of typical Heck reactions with N-Boc-allylamine and is intended to illustrate the expected conditions and outcomes for analogous reactions with this compound derivatives. "High," "Good," and "Moderate" yields are qualitative descriptors based on typical results in the literature.

Beyond the Heck reaction, other palladium-catalyzed methods like the Suzuki-Miyaura coupling are fundamental for C-C bond formation. chemistry.coachorganic-synthesis.com The Suzuki reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.orgnih.gov While extensively used for generating biaryl and styrene compounds, specific applications of the Suzuki reaction starting directly with this compound derivatives are less commonly documented. libretexts.orgorganic-synthesis.com

Advanced Spectroscopic Characterization and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of 3-(4-Chlorophenyl)allylamine in solution. While specific experimental data for this compound is not widely available in published literature, a theoretical analysis based on established principles of NMR allows for the prediction of its spectral characteristics. The proton (¹H) and carbon-13 (¹³C) NMR spectra would provide the primary framework for structural confirmation, revealing the chemical environment of each nucleus.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the chlorophenyl ring, the vinylic protons of the allyl group, and the protons of the aminomethyl group. The aromatic protons would typically appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The allyl group protons would present a more complex pattern due to vicinal and geminal couplings, requiring detailed analysis to assign.

The ¹³C NMR spectrum would complement the proton data, with distinct signals for the two types of aromatic carbons (those bonded to hydrogen and the two quaternary carbons, one bonded to chlorine and the other to the allyl group), the two olefinic carbons, and the aliphatic carbon of the CH₂N group.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial for tracing the proton-proton coupling networks. It would definitively connect the signals of adjacent protons, for instance, linking the vinylic protons of the allyl group and connecting them to the aminomethyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would allow for the direct assignment of each carbon atom that bears protons, such as the aromatic CH groups, the vinylic CHs, and the aminomethyl CH₂.

Solid-State NMR Spectroscopic Investigations

Solid-State NMR (SSNMR) provides valuable information about the structure and dynamics of molecules in the solid phase, which can differ significantly from the solution state. For this compound, ³⁵Cl SSNMR could be particularly insightful, as the chlorine nucleus is highly sensitive to its local electronic environment. rsc.org The resulting spectral parameters, such as the quadrupolar coupling constant, are directly related to the nature of intermolecular interactions, including hydrogen bonding involving the amine group and packing effects in the crystal lattice. rsc.org This technique can serve as a fingerprint for identifying different solid forms or polymorphs of the compound. rsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Vibrational Mode Assignment

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a molecular fingerprint based on the characteristic vibrations of chemical bonds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrations would include the N-H stretching of the primary amine group (typically around 3300-3500 cm⁻¹), C-H stretching modes for both the aromatic ring and the allyl group (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively), the C=C stretching of the allyl group (around 1640 cm⁻¹), and the C-Cl stretching vibration (in the 700-750 cm⁻¹ region). uantwerpen.beresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The C=C double bond of the allyl group and the symmetric breathing modes of the aromatic ring are expected to give strong signals in the Raman spectrum. elsevierpure.com A combined analysis of both FT-IR and Raman data, often supported by Density Functional Theory (DFT) calculations, allows for a comprehensive assignment of all fundamental vibrational modes. elsevierpure.com

X-ray Crystallography for Definitive Solid-State Molecular Geometry

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional molecular structure of a compound in the solid state. Although a crystal structure for this compound is not readily found in public databases, analysis of related structures containing the 3-(4-chlorophenyl)prop-2-en-1-one moiety reveals key structural features. scielo.org.za

Should a suitable crystal be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. scielo.org.za It would also elucidate the conformational preferences of the molecule in the crystalline state, such as the orientation of the chlorophenyl ring relative to the allyl chain. Furthermore, X-ray crystallography would reveal the details of the intermolecular interactions, such as hydrogen bonding involving the amine group and π-π stacking of the aromatic rings, which dictate the crystal packing arrangement. mdpi.com

Chiroptical Spectroscopies for Stereochemical Assignment and Conformational Dynamics

Chiroptical techniques are powerful for investigating the stereochemistry of chiral molecules. It is important to note that this compound is an achiral molecule and therefore would not exhibit a signal in chiroptical spectroscopy in its native state. However, these methods would become relevant if the compound were to be derivatized with a chiral auxiliary or used as a ligand in a chiral metal complex.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. For a chiral derivative of this compound, the ECD spectrum would be highly sensitive to the absolute configuration of the stereocenters and the conformational dynamics of the molecule in solution. nih.gov The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the chromophores, such as the chlorophenyl ring, within the chiral structure. nih.gov Theoretical calculations of the ECD spectrum are often employed to correlate the experimental data with a specific stereochemical assignment. nih.gov

Despite a comprehensive search for scientific literature, no specific research articles detailing the advanced spectroscopic characterization and conformational analysis of the chemical compound this compound were found. Consequently, the generation of an article with the requested detailed structure, including data on Vibrational Circular Dichroism (VCD) spectroscopy and advanced conformational analysis using spectroscopic data, is not possible at this time.

Vibrational Circular Dichroism (VCD) is a powerful analytical technique used to determine the absolute configuration and solution-state conformation of chiral molecules. wikipedia.orggaussian.com It measures the differential absorption of left and right circularly polarized infrared light by a molecule. wikipedia.org This technique, particularly when combined with quantum chemical calculations, provides detailed three-dimensional structural information. wikipedia.orgnih.gov However, the application of VCD spectroscopy to this compound has not been reported in the available scientific literature.

Similarly, searches for advanced conformational analysis of this specific compound using other spectroscopic methods did not yield any relevant studies. Conformational analysis is crucial for understanding the structure-activity relationships of molecules, and it often employs a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

The absence of published research on this compound in these specific areas of spectroscopic analysis prevents the creation of a scientifically accurate article that adheres to the user's detailed outline. Further experimental and theoretical research on this compound is needed to provide the data required for such an analysis.

Computational Chemistry and Theoretical Studies of 3 4 Chlorophenyl Allylamine

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govmdpi.com It is widely employed to determine optimized geometries, electronic properties, and vibrational frequencies of molecules. researchgate.netnih.gov For a compound like 3-(4-Chlorophenyl)allylamine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would provide a foundational understanding of its molecular characteristics. elsevierpure.comresearchgate.net

Geometry Optimization and Vibrational Frequency Calculations

A primary step in computational analysis is geometry optimization, which calculates the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.gov This process would determine the precise bond lengths, bond angles, and dihedral angles of this compound. For instance, studies on similar compounds like (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one have successfully used the B3LYP/6-311G(d,p) level of theory to determine its geometrical framework. materialsciencejournal.org

Following optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. elsevierpure.comuit.no This theoretical spectrum can be compared with experimental data to validate the calculated structure. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding a molecule's chemical reactivity and electronic properties. youtube.comwikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. fiveable.me

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive and easily polarized. irjweb.comnih.govemerginginvestigators.org Analysis of related chlorophenyl derivatives shows that these calculations are standard for evaluating electronic behavior and potential applications in areas like nonlinear optics. nih.govresearchgate.net

Table 1: Key Parameters from Frontier Molecular Orbital Analysis This interactive table would typically display the calculated energies for the HOMO, LUMO, and the energy gap for this compound. Without specific research data, this table remains illustrative.

| Parameter | Symbol | Typical Unit | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | eV | Energy of the outermost electron-donating orbital. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | eV | Energy of the lowest energy electron-accepting orbital. |

| HOMO-LUMO Energy Gap | ΔE | eV | Difference between ELUMO and EHOMO, indicating chemical reactivity. |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution around a molecule, providing a visual guide to its reactive sites. uni-muenchen.dechemrxiv.org The map is colored to show different electrostatic potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), prone to nucleophilic attack. wolfram.comresearchgate.net Green represents areas of neutral potential. For a molecule containing nitrogen (an electronegative atom) and a π-system, the MEP map would reveal the likely sites for protonation and other electrostatic interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. uni-muenchen.defaccts.de The stabilization energy (E(2)) associated with these interactions quantifies their strength. ustc.edu.cndergipark.org.tr For this compound, NBO analysis would reveal the nature of the C-Cl and C-N bonds, lone pair characteristics of the amine group, and delocalization between the phenyl ring and the allyl group. nih.govresearchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are theoretical models that aim to correlate the chemical structure of a compound with its reactivity. These models use calculated molecular descriptors (such as electronic, steric, and hydrophobic parameters) to predict the reactivity of new or untested compounds. While no specific QSRR studies have been published for this compound, this approach could be used to predict its behavior in various chemical reactions by comparing its computed properties to a dataset of related allylamines.

Nonlinear Optical (NLO) Properties Theoretical Determination

There are no available studies that theoretically determine the nonlinear optical (NLO) properties of this compound. NLO properties, such as polarizability and hyperpolarizability, are key indicators of a molecule's potential in optoelectronic applications. Their theoretical determination requires specific quantum chemical calculations that, for this particular compound, have not been reported in the scientific literature.

Advanced Topological Analysis of Electron Density (e.g., QTAIM, NCI-RDG)

No published research has conducted advanced topological analyses of the electron density for this compound using methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interactions Reduced Density Gradient (NCI-RDG). These analyses provide profound insights into the nature of chemical bonds and non-covalent interactions within a molecule, which are fundamental to its chemical reactivity and physical properties. The absence of such studies indicates a significant gap in the comprehensive computational characterization of this compound.

Molecular Interactions and in Vitro Biochemical Mechanisms

Interaction with Specific Molecular Targets

As a member of the allylamine (B125299) class of antifungal agents, the primary molecular target of 3-(4-Chlorophenyl)allylamine is the enzyme squalene epoxidase. mdpi.comnih.gov This enzyme is a critical component in the ergosterol biosynthesis pathway in fungi. mdpi.comnih.gov Allylamine derivatives are known to be highly selective for the fungal squalene epoxidase over its mammalian counterpart, which contributes to their therapeutic index. nih.gov

Modulation of Biochemical Pathways through Molecular Intervention

The inhibition of squalene epoxidase by this compound directly modulates the ergosterol biosynthesis pathway, a critical process for maintaining the integrity and function of the fungal cell membrane. mdpi.com Ergosterol is the fungal equivalent of cholesterol in mammalian cells. mdpi.com

The molecular intervention by this compound leads to two significant downstream effects within the fungal cell:

Accumulation of Squalene: The inhibition of squalene epoxidase causes the precursor, squalene, to accumulate to toxic levels within the cell. mdpi.com This buildup of intracellular squalene is believed to interfere with membrane function and cell wall synthesis, contributing to the compound's antifungal effect. mdpi.com

This dual mechanism of ergosterol depletion and squalene accumulation disrupts cellular organization and leads to fungal cell death. mdpi.com

Computational Molecular Docking Studies for Ligand-Target Binding Modes

While specific molecular docking studies for this compound were not found in the provided search results, computational analyses of related allylamine derivatives with squalene epoxidase offer insights into potential binding modes. Such studies are instrumental in understanding the molecular interactions that govern the inhibitory activity of this class of compounds.

In silico studies with other allylamines suggest that the tertiary allylamine function is a prerequisite for antifungal activity. nih.gov Computational exploration of novel antifungal drugs often involves docking candidate molecules into the active site of target enzymes to predict binding affinities and interaction patterns. researchgate.net For allylamines, these studies would likely investigate the interactions between the phenyl ring, the allylamine core, and the amino acid residues within the binding pocket of squalene epoxidase. The lipophilic nature of these compounds is also a key factor in their accumulation in fatty tissues and cell membranes. researchgate.net

Structure-Activity Relationship (SAR) Studies based on in vitro data

Structure-activity relationship (SAR) studies on allylamine derivatives have provided valuable information on the structural features required for their antifungal potency. A key finding is that the tertiary allylamine function is crucial for their activity against fungi. nih.gov

Systematic variations of the structural components of naftifine, a related allylamine, have shown that the phenyl ring allows for the widest range of modifications. nih.gov Research on N-(4-chlorophenyl)-N-(2-furylmethyl)amine, a compound structurally similar to this compound, has demonstrated notable antifungal activity against dermatophytes. Theoretical calculations in such studies help to define the minimal structural requirements for the antifungal response and guide the design of new compounds with enhanced properties.

The table below summarizes the antifungal activity of some allylamine derivatives, highlighting the impact of different structural modifications on their minimum inhibitory concentrations (MICs).

| Compound | Fungal Strain | MIC (µg/mL) |

| Terbinafine (B446) | Aspergillus sp. | 0.1 (MIC50) |

| Terbinafine | Aspergillus sp. | 0.5 (MIC90) |

| Naftifine | Aspergillus sp. | 1 (MIC50) |

| Naftifine | Aspergillus sp. | 5 (MIC90) |

Data sourced from a study on the antifungal activity of allylamine derivatives against clinical isolates of filamentous fungi. nih.gov

Role As a Versatile Building Block in Organic Synthesis

Precursor for Complex Organic Molecules

The structural features of 3-(4-Chlorophenyl)allylamine make it an ideal starting material for the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles. Heterocyclic compounds are central to medicinal chemistry, and the allylamine (B125299) moiety provides a direct pathway to various cyclic systems. For instance, the double bond and the amine group can be involved in intramolecular cyclization reactions to form substituted pyrrolidines, piperidines, and other nitrogenous rings.

While direct examples of its use are specific, the synthesis of related complex heterocyclic systems heavily relies on precursors with similar functionalities. For example, the synthesis of various pyrazole, triazole, and thiadiazole derivatives often incorporates the 4-chlorophenyl group, a key component of this compound. Research has shown the synthesis of complex molecules such as 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-ones and various 1,2,4-triazole derivatives containing the 4-chlorophenyl scaffold researchgate.netnih.gov. These syntheses, although starting from different precursors, underscore the importance of the 4-chlorophenyl unit in building complex, multi-ring systems. The reactivity of the allylamine group provides a handle for incorporating this valuable moiety into such intricate structures through various synthetic strategies nih.govacs.org.

The table below illustrates examples of complex heterocyclic scaffolds that incorporate the 4-chlorophenyl group, highlighting the potential of this compound as a precursor for analogous structures.

| Heterocyclic Scaffold | Starting Material Example (from literature) | Potential Synthetic Utility of this compound |

| Pyrazole | 3-(4-chlorophenyl)-2-thioxothiazolidin-4-one | Cyclization reactions involving the allylamine moiety could form pyrazolidine or pyrazoline rings. |

| 1,2,4-Triazole | 4-amino-3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole | The amine group can serve as a nucleophile to build the triazole ring system. |

| 1,3,4-Thiadiazole | N-(4-chlorophenyl)hydrazinecarbothioamide | The amine functionality is key to forming the heterocyclic ring with appropriate reagents. nih.gov |

Intermediate in the Synthesis of Defined Bioactive Scaffolds

The allylamine structural motif is a well-established pharmacophore, particularly in the development of antifungal agents mdpi.com. Famous examples like Naftifine and Terbinafine (B446) are based on an allylamine core and function by inhibiting the enzyme squalene epoxidase, a key step in fungal ergosterol biosynthesis nih.gov. The substitution pattern on the allylamine scaffold is crucial for its biological activity.

This compound serves as a valuable intermediate for creating analogues of these known antifungal drugs. The 4-chlorophenyl group is a common substituent in medicinal chemistry, known to enhance the potency and modulate the pharmacokinetic properties of drug candidates. By using this compound, medicinal chemists can synthesize novel derivatives and explore structure-activity relationships (SAR) to develop new antifungal agents with potentially improved efficacy or a broader spectrum of activity nih.govnih.gov.

Furthermore, the 4-chlorophenyl moiety itself is present in a wide range of bioactive scaffolds with diverse therapeutic applications, including antitubercular and anticancer agents nih.govnih.gov. For instance, studies have reported the synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives that exhibit both antifungal and antitubercular activity nih.govrsc.org. Similarly, various triazole and thiadiazole derivatives containing the 4-chlorophenyl group have been synthesized and shown to possess antioxidant, anti-lipase, anti-urease, and antiviral properties nih.govnih.gov. The use of this compound as a building block provides a direct route to incorporate both the essential allylamine feature and the bio-relevant chlorophenyl group into new molecular frameworks for drug discovery.

| Bioactive Scaffold Class | Key Structural Feature | Example from Literature (Related Compounds) | Relevance of this compound |

| Allylamine Antifungals | Tertiary allylamine | Naftifine, Terbinafine | Provides the core allylamine structure for creating new analogues. nih.gov |

| Antifungal/Antitubercular Pyrazoles | 4-Chlorophenyl group | 3-(4-Chlorophenyl)-4-(1,3,4-oxadiazol-2-yl)pyrazole | Can be used to synthesize pyrazole-containing structures with the 4-chlorophenyl moiety. nih.gov |

| Antiviral Thiadiazoles | 4-Chlorophenyl group | 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides | Serves as a key intermediate for introducing the chlorophenyl group into heterocyclic systems. |

Application in Divergent Synthetic Strategies

Divergent synthesis is a powerful strategy in organic chemistry that allows for the creation of multiple, structurally distinct products from a single starting material or intermediate by simply changing the reaction conditions nih.gov. This approach is highly efficient for generating molecular diversity and building libraries of compounds for screening. The dual functionality of this compound, with its nucleophilic amine and reactive double bond, makes it an excellent candidate for use in such strategies.

By carefully selecting catalysts, solvents, or reagents, a chemist can direct the reaction of this compound down different pathways. For example, under one set of conditions, a reaction might favor an intramolecular cyclization to produce a nitrogen-containing ring. Under different conditions, the same starting material could undergo an intermolecular reaction, such as a palladium-catalyzed cross-coupling at the double bond, to yield a completely different molecular scaffold researchgate.net.

A pertinent example is the copper-mediated divergent synthesis of halogenated 1-pyrrolines and 3-azabicyclo[3.1.0]hex-2-enes from N-allyl enamines, which are structurally very similar to this compound rsc.org. In this strategy, varying the type of halide reagent and its rate of addition controls whether the reaction proceeds via one cyclization pathway or another, leading to two distinct heterocyclic products. This demonstrates how the allylamine framework is amenable to condition-controlled divergent synthesis, a strategy that could be directly applied to this compound to generate a variety of complex nitrogen-containing molecules.

| Control Element | Potential Product Class 1 | Potential Product Class 2 |

| Catalyst System (e.g., Pd vs. Cu) | Linear substituted amine | Cyclized heterocycle (e.g., pyrrolidine) |

| Solvent Polarity | O-alkylated product | N-alkylated product |

| Reagent Type (e.g., Halogen source) | Halogenated 1-pyrroline analogue | 3-Azabicyclo[3.1.0]hex-2-ene analogue rsc.org |

Contribution to the Development of Chemical Libraries

Chemical libraries are large collections of diverse small molecules used in high-throughput screening (HTS) to identify new drug leads nih.gov. The quality and diversity of a screening library are critical for the success of a drug discovery campaign. Building blocks used to construct these libraries should be chosen to introduce structural and functional diversity, as well as features commonly found in known drugs ("drug-likeness").

This compound is an excellent building block for combinatorial chemistry and the development of chemical libraries for several reasons princeton.edu:

Multiple Reaction Sites: It possesses two distinct points of reactivity—the amine and the alkene—allowing for a wide range of chemical transformations and the attachment of diverse substituents in a combinatorial fashion.

Introduction of a Privileged Scaffold: The 4-chlorophenyl group is a common motif in many approved drugs and bioactive compounds. Its inclusion can increase the likelihood of finding compounds with favorable biological interactions.

Three-Dimensionality: The sp3-hybridized carbon of the allyl group introduces non-planar, three-dimensional character into the resulting molecules. Increased 3D shape is considered a highly desirable trait in modern drug discovery, as it can lead to improved selectivity and better physicochemical properties compared to flat, aromatic compounds.

By reacting this compound with a diverse set of reactants, such as carboxylic acids (to form amides), aldehydes (to form imines and then secondary amines), or in multi-component reactions, vast libraries of novel compounds can be rapidly synthesized. These libraries, rich in structural diversity and centered around a bio-relevant core, can then be screened against various biological targets to identify novel hits for therapeutic development princeton.eduorganic-chemistry.org.

Future Perspectives and Research Directions

Development of Sustainable Synthetic Methodologies

The future synthesis of 3-(4-chlorophenyl)allylamine and other allylamines will increasingly focus on green chemistry principles to minimize environmental impact. rsc.orgjddhs.comfrontiersin.orgmdpi.com Traditional methods for amine synthesis often rely on harsh conditions and generate significant waste. jddhs.com Modern approaches are geared towards improving atom economy, reducing energy consumption, and utilizing renewable resources and less hazardous materials. rsc.orgjddhs.commdpi.com

A promising avenue is the advancement of catalytic reductive amination, which can offer a more sustainable route to alkylamines with water as the only byproduct. labcompare.com The development of novel catalyst systems, such as platinum-molybdenum catalysts, that operate under milder temperatures and pressures is a key research goal. labcompare.com Furthermore, the use of biocatalysis and heterogeneous catalysts that can be easily recovered and recycled will be crucial in minimizing waste in pharmaceutical synthesis. jddhs.com The exploration of solvent-free reaction conditions or the use of green solvents is another area of active research that can significantly improve the environmental footprint of allylamine (B125299) synthesis. jddhs.commdpi.com

Integration of Computational and Experimental Approaches for Design and Discovery

The synergy between computational modeling and experimental work is set to accelerate the discovery and optimization of synthetic routes and novel derivatives of this compound. Density Functional Theory (DFT) calculations, for instance, are becoming instrumental in elucidating the mechanisms of complex catalytic reactions like the Buchwald-Hartwig amination, a key method for forming C-N bonds. nih.govacs.orgnih.gov

Computational studies can help in understanding the role of ligands, solvents, and bases in these reactions, thereby guiding the rational design of more efficient and selective catalysts. nih.govacs.org For example, DFT calculations have been used to investigate the differences in catalytic activity between various phosphine (B1218219) ligands in the Buchwald-Hartwig reaction, revealing that the rate-limiting step can be influenced by the ligand's steric and electronic properties. nih.gov This predictive power allows researchers to screen potential catalysts and reaction conditions in silico, saving time and resources. Furthermore, computational methods can predict the properties of novel derivatives of this compound, aiding in the design of molecules with specific biological activities or material properties.

Exploration of Novel Catalytic Transformations for Allylamines

The field of catalysis is continuously evolving, offering new ways to synthesize and functionalize allylamines with high precision and efficiency. A significant area of future research will be the development of asymmetric catalytic methods to produce chiral allylamines, which are valuable building blocks in pharmaceuticals. beilstein-journals.orgnih.govnih.govrsc.orgchinesechemsoc.org Recent advances include iridium-catalyzed direct asymmetric reductive amination and the use of chiral pyridoxal (B1214274) as a catalyst for the direct asymmetric functionalization of N-unprotected allylamines. nih.govrsc.org

Moreover, catalytic C-H activation and amination represent a frontier in organic synthesis, allowing for the direct formation of C-N bonds without the need for pre-functionalized starting materials. researchgate.netbeilstein-journals.orgresearchgate.netnih.gov This approach is highly atom-economical and can streamline the synthesis of complex molecules. The development of palladium catalysts that can selectively catalyze the C-H activation of unprotected allylamines is a notable advancement. researchgate.netnih.gov Future work will likely focus on expanding the scope of these reactions and developing catalysts that are more robust, selective, and sustainable. incatt.nlorganic-chemistry.orgresearchgate.netacs.org

Advancements in Mechanistic Elucidation Techniques

A deeper understanding of reaction mechanisms is crucial for the development of improved synthetic methods. Future research will leverage advanced analytical techniques to probe the intricate details of catalytic cycles in allylamine synthesis. For example, the use of in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products, offering insights into reaction kinetics. acs.org

The application of kinetic isotope effects (KIEs) combined with DFT calculations is a powerful tool for determining the rate-determining step and the structure of transition states in reactions like the Buchwald-Hartwig amination. nih.gov This approach can rapidly provide high-resolution mechanistic information under catalytically relevant conditions. nih.govresearchgate.net As these techniques become more sophisticated and accessible, they will enable a more detailed understanding of the factors that control reactivity and selectivity in the synthesis of this compound and its analogs.

Expansion of Derivatization Strategies for Diversified Chemical Space

The therapeutic potential of allylamines, exemplified by antifungal agents like terbinafine (B446), underscores the importance of exploring a wide range of derivatives. nih.govmdpi.comnih.govresearchgate.net Future research on this compound will likely involve extensive derivatization to create libraries of new compounds for biological screening. The structure-activity relationship of terbinafine derivatives has shown that even small modifications to the aromatic ring system can significantly impact antifungal potency. nih.gov

Strategies for derivatization could include modifying the chlorophenyl group with different substituents to modulate electronic and steric properties. Additionally, the allylic double bond and the amine group offer multiple handles for further chemical transformations. For instance, palladium-catalyzed oxidative carbonylation can convert N-allylamines into β-lactam scaffolds, which are important building blocks in medicinal chemistry. nih.gov The development of efficient and versatile methods for such derivatizations will be key to unlocking the full potential of the this compound scaffold in drug discovery and materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Chlorophenyl)allylamine, and how do reaction conditions influence yield and purity?

- Methodology :

- Stepwise Synthesis : A common approach involves coupling reactions of allylamine with 4-chlorophenyl precursors. For example, allylamine can react with 4-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C .

- Reductive Amination : Alternative routes include reductive amination of 3-(4-chlorophenyl)propanal using sodium cyanoborohydride (NaBH₃CN) in methanol, which preserves the allyl group .

- Critical Parameters : Temperature (>100°C risks decomposition), solvent polarity (affects reaction kinetics), and stoichiometric ratios (excess allylamine improves yield). Purification via column chromatography (silica gel, hexane/EtOAc) is recommended for high purity .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

- Analytical Techniques :

- NMR Spectroscopy : H NMR (CDCl₃) shows peaks at δ 7.3–7.4 (aromatic protons), δ 5.6–5.8 (allylic CH₂), and δ 2.8–3.1 (NH₂). C NMR confirms the chlorophenyl carbon environment (e.g., C-Cl at ~140 ppm) .

- Mass Spectrometry : MALDI-TOF (positive mode) detects the molecular ion peak at m/z 169.6 [M+H] .

- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict charge distribution, HOMO-LUMO gaps (~4.2 eV), and electrostatic potential maps to rationalize reactivity .

Q. What are the key structural analogs of this compound, and how do their substituents affect biological activity?

- Comparative Analysis :

| Compound | Structural Variation | Biological Impact |

|---|---|---|

| 3-(4-Fluorophenyl)allylamine | Fluorine substitution | Enhanced metabolic stability |

| 3-(4-Methylphenyl)allylamine | Methyl group | Reduced receptor binding affinity |

| N-Allyl-4-chloroaniline | Absence of propanol chain | Lower solubility in aqueous media |

- Fluorine and chlorine substituents increase lipophilicity (logP ~2.5), while methyl groups reduce electronic effects on aromatic rings .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives across different studies?

- Experimental Design :

- Control Variables : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) to minimize variability in enzyme inhibition studies .

- Dose-Response Curves : Use at least five concentrations (1 nM–100 µM) to calculate IC₅₀ values. For example, discrepancies in IC₅₀ for acetylcholinesterase inhibition (reported as 12 µM vs. 45 µM) may arise from differences in enzyme sources or incubation times .

- Orthogonal Assays : Validate results using both fluorescence-based and radiometric assays to confirm target engagement .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound-based compounds?

- SAR Framework :

- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the para position to enhance binding to serotonin receptors (5-HT₂A).

- Side Chain Engineering : Replace the allyl group with a propargyl moiety to improve blood-brain barrier penetration (logBB >0.3) .

- Data-Driven Optimization : Use multivariate analysis (PLS regression) to correlate descriptors (e.g., ClogP, polar surface area) with in vivo efficacy .

Q. What experimental and computational approaches are effective in studying the interaction of this compound with biological targets?

- Methodology :

- Molecular Docking : AutoDock Vina simulations with Protein Data Bank (PDB) structures (e.g., 4PQE for dopamine receptors) predict binding poses and key residues (e.g., Asp113 for hydrogen bonding) .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka = 1.2 × 10⁴ M⁻¹s⁻¹, kd = 0.03 s⁻¹) to quantify affinity for target proteins .

- Metabolic Stability Assays : Incubate with liver microsomes (human vs. rat) to assess CYP450-mediated degradation (t₁/₂ = 45 min in human) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.